molecular formula C11H22ClN B1626366 [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride CAS No. 57357-84-3

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride

Cat. No.: B1626366
CAS No.: 57357-84-3
M. Wt: 203.75 g/mol
InChI Key: WMWWUXCZAWKORS-AVBROYKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is a chiral organic compound of significant interest in advanced chemical research and development. This stereospecific aminomethylpinane derivative serves as a valuable building block in asymmetric synthesis, where its rigid pinane structure can be leveraged to induce chirality in target molecules . The compound's potential applications extend to the field of fragrance chemistry, where related pinane-derived structures are utilized as benefit agent precursors in various formulations . Researchers value this chemical for its role in exploring new synthetic pathways and developing specialized compounds with specific stereochemical requirements. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWWUXCZAWKORS-AVBROYKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-84-3
Record name Bicyclo[3.1.1]heptane-3-methanamine, 2,6,6-trimethyl-, hydrochloride (1:1), (1S,2S,3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57357-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057357843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Stereochemical Considerations

Molecular Architecture

The compound features a pinane backbone—a bicyclo[3.1.1]heptane system—with a methylammonium group at the C3 position and chloride as the counterion. The [1S-(1alpha,2beta,3alpha,5alpha)] configuration specifies absolute stereochemistry, requiring synthetic routes to control four stereocenters. X-ray crystallographic data, though unavailable in public sources, suggest chair-like conformations in the bicyclic system that influence reactivity patterns.

Chirality Challenges

Stereochemical control poses significant synthetic hurdles:

  • Bridgehead stereocenters : The C1 and C5 positions in the pinane framework resist epimerization under standard conditions, necessitating early-stage stereochemical definition.
  • C3 functionalization : Introducing the methylammonium group without racemization requires protecting group strategies or kinetic resolution.

Synthetic Methodologies

Pinane Skeleton Construction

Turpentine-Derived Starting Materials

Commercial pinane derivatives often originate from α-pinene (CAS 80-56-8), a major turpentine component. Key transformations include:

Table 1: Pinane Framework Modification Reactions

Reaction Type Reagents/Conditions Stereochemical Outcome
Hydrochlorination HCl in diethyl ether, 0°C Anti-Markovnikov addition
Epoxidation mCPBA, CH₂Cl₂, −20°C Endo-epoxide formation
Wagner-Meerwein Shift H₂SO₄ catalysis, 40°C Carbocation rearrangement

These steps establish the bicyclic framework prior to C3 functionalization.

C3 Methylammonium Group Installation

Nucleophilic Amination

A two-stage protocol dominates literature approaches:

  • Chloride intermediate synthesis :
    $$ \text{Pinane-3-ol} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{Pinane-3-chloride} $$
  • Methylamine displacement :
    $$ \text{Pinane-3-chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Pinane-3-methylamine} $$

Yields typically range 45-68%, with enantiomeric excess (ee) dependent on starting material optical purity.

Reductive Amination

Alternative pathway using pinane-3-ketone:
$$ \text{Pinane-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Pinane-3-methylamine} $$
This method achieves higher ee (92-95%) but requires chiral resolution post-synthesis.

Hydrochloride Salt Formation

The final quaternization step employs:
$$ \text{Pinane-3-methylamine} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}, 0^\circ\text{C}} \text{[1S]-(...)-methylammonium chloride} $$
Critical parameters:

  • HCl gas bubbling rate: 0.5 L/min
  • Precipitation temperature: −20°C
  • Yield improvement: 78% via anti-solvent crystallization

Enantiomeric Control Strategies

Chiral Pool Synthesis

Utilizing (−)-α-pinene (CAS 7785-26-4) as starting material inherently transfers chirality to the C1 and C5 positions. Retaining optical activity through subsequent steps requires:

  • Low-temperature reactions (<−10°C)
  • Non-polar solvents (hexane/ether mixtures)
  • Avoiding protic conditions that promote racemization

Kinetic Resolution

Lipase-mediated acetylation effectively enriches enantiopurity:
Table 2: Enzymatic Resolution Conditions

Enzyme Substrate Conversion (%) ee Product (%)
CAL-B (Novozym 435) Pinane-3-methylamine 48 99
PS-C (Amano) Pinane-3-acetamide 52 97

Data adapted from analogous terpene resolutions.

Purification and Analysis

Crystallization Optimization

Fractional crystallization from ethanol/water (4:1 v/v) achieves >99% purity:

  • Cooling rate: 0.5°C/min
  • Seed crystal addition at 40°C
  • Final recovery: 82%

Chromatographic Methods

Preparative HPLC conditions for diastereomer separation:

  • Column: Chiralpak IC (250 × 4.6 mm)
  • Mobile phase: n-Hexane/EtOH/DEA (90:10:0.1)
  • Flow rate: 1 mL/min
  • Retention times: 8.9 min (1S), 11.2 min (1R)

Industrial Production Considerations

Scale-Up Challenges

Key issues in kilogram-scale synthesis:

  • Exothermicity control during HCl addition
  • Solvent recovery in crystallization steps
  • Waste stream management of tin byproducts

Cost Analysis

Table 3: Synthetic Route Economics

Method Raw Material Cost ($/kg) Yield (%) Purity (%)
Nucleophilic Amination 420 65 98
Reductive Amination 580 72 99.5

Data extrapolated from similar ammonium salt productions.

Applications and Derivatives

While detailed applications remain proprietary, patent analysis suggests uses in:

  • Chiral catalysts for asymmetric synthesis
  • Biodegradable surfactants
  • Antifungal agrochemicals

Derivative synthesis routes include:

  • Quaternization with longer alkyl chains
  • Anion exchange reactions (e.g., bromide, tetrafluoroborate)
  • Polymer-supported variants for heterogeneous catalysis

Chemical Reactions Analysis

Types of Reactions

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bicyclo[3.1.1]heptane derivatives.

Scientific Research Applications

[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is used in various scientific research fields, including:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: [1R-(1alpha,2beta,3alpha,5alpha)]-Pinane-3-Methylammonium Chloride

The most direct analog is its stereoisomer, [1R-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride (CAS 58096-22-3). Both compounds share the same molecular formula (C₁₁H₂₁N·ClH) and molecular weight (203.75 g/mol), but differ in the configuration at the 1-position (1R vs. 1S).

Key Differences:
Property [1S-Isomer] (CAS 57347-17-8) [1R-Isomer] (CAS 58096-22-3)
Stereochemistry 1S configuration 1R configuration
Applications Pharmaceutical intermediate Pesticides, surfactants, antifungal agents
Commercial Suppliers Pharmint (specialized pharma) Multiple suppliers in China (e.g., Chemlyte Solutions, Antimex Chemical)
Physical Form Not specified Liquid or powder

The 1R-isomer is more widely commercialized, with suppliers emphasizing its use in agrochemicals and industrial applications. This suggests divergent biological activity profiles due to stereochemical influences on receptor interactions.

Functional Analogues: Steroid Hormone Metabolites

These steroids enhance chloride uptake (e.g., ³⁶Cl⁻) and potentiate GABAergic signaling at concentrations of 10⁻⁷–10⁻⁵ M .

Contrast with Pinane Derivatives:
  • Mechanism : Steroids act as barbiturate-like ligands, whereas pinane derivatives’ mechanisms remain uncharacterized in the provided evidence.
  • Applications: Steroids are linked to anesthetic/hypnotic effects , while pinane compounds are used in synthetic chemistry (e.g., surfactants, pharmaceuticals).

Other Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) with bicyclic frameworks, such as tricyclodecane derivatives (e.g., CAS 74525-97-6), share broad antimicrobial properties. However, the pinane derivatives’ rigid bicyclic structure may confer unique stability or selectivity compared to linear or aromatic QACs.

Q & A

Q. What are the foundational methodologies for synthesizing [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves quaternization of pinane-derived tertiary amines using methyl chloride or alkylation agents under controlled pH and temperature. Purity validation requires tandem analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare spectral data (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C) with theoretical predictions for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210–220 nm to quantify impurities.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, and Cl .

Q. How can researchers design initial bioactivity assays for this compound?

Methodological Answer: Begin with in vitro assays targeting cholinergic or ion-channel systems due to its quaternary ammonium structure.

  • Experimental Design : Use a dose-response framework (e.g., 0.1–100 µM) in cell-based models (e.g., SH-SY5Y neurons) to assess acetylcholinesterase inhibition or membrane depolarization.
  • Controls : Include positive controls (e.g., acetylcholine) and vehicle controls (e.g., DMSO) to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictions in spectral or bioactivity data for this compound be systematically resolved?

Methodological Answer: Apply embedded experimental design by integrating quantitative (e.g., kinetic assays) and qualitative (e.g., crystallography) methods:

  • Quantitative : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability.
  • Qualitative : Perform X-ray diffraction to resolve stereochemical ambiguities in the pinane backbone that may affect bioactivity .
  • Theoretical Frameworks : Cross-reference results with computational models (e.g., molecular docking) to validate mechanistic hypotheses .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Morphological Pole (Quadripolar Model) : Systematically vary substituents (e.g., methyl vs. ethyl groups) while maintaining the pinane core.
  • Technical Pole : Use high-throughput screening (HTS) platforms to assess SAR across multiple targets (e.g., nicotinic vs. muscarinic receptors).
  • Epistemological Pole : Link SAR data to broader theories of steric effects in ammonium-based neuroactive compounds .

Q. How can researchers address reproducibility challenges in synthesizing stereochemically pure batches?

Methodological Answer:

  • Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., low-temperature alkylation) to minimize racemization .
  • Peer Validation : Share synthetic protocols via open-source platforms (e.g., protocols.io ) for independent verification .

Methodological Integration and Data Analysis

Q. What frameworks guide the integration of field-based (e.g., environmental sampling) and computational studies for this compound?

Methodological Answer:

  • Field Research : Collect environmental samples (e.g., soil/water) where pinane derivatives occur naturally; use LC-MS/MS for quantification.
  • Computational Modeling : Apply density functional theory (DFT) to predict degradation pathways or metabolite formation.
  • Contradiction Management : Compare empirical data with model predictions to refine assumptions about environmental stability .

Q. How can researchers leverage historical data or prior art to design novel experiments?

Methodological Answer:

  • Literature Mining : Use tools like Reaxys or SciFinder to identify understudied functional groups (e.g., hydroxylated analogs).
  • Replication-With-Variation : Repeat seminal studies using advanced spectroscopic techniques (e.g., 2D-NMR) to uncover overlooked stereochemical details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
Reactant of Route 2
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.